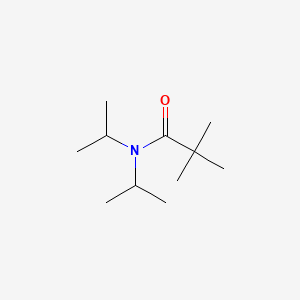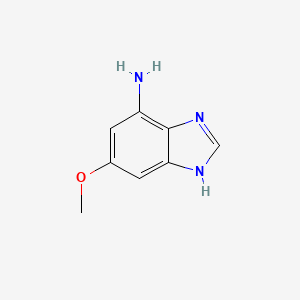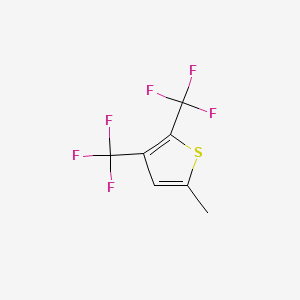![molecular formula C21H18 B13957606 5-Propylbenzo[c]phenanthrene CAS No. 63020-32-6](/img/structure/B13957606.png)
5-Propylbenzo[c]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 It is a derivative of benzo[c]phenanthrene, characterized by the addition of a propyl group at the 5th position of the benzo[c]phenanthrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylbenzo[c]phenanthrene can be achieved through several methods. One common approach involves the Haworth phenanthrene synthesis, which is a multi-step process starting from naphthalenes. This method includes key steps such as Friedel-Crafts acylation, followed by Clemmensen or Wolff-Kishner reductions . Another efficient method involves a palladium-catalyzed domino one-pot reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
5-Propylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Reduction: Reduction with agents like sodium in isopentanol can yield dihydro derivatives.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Sodium in isopentanol.
Substitution: Bromine in the presence of iron bromide (FeBr3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Propylbenzo[c]phenanthrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Propylbenzo[c]phenanthrene involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it has been shown to be metabolized by specific bacterial strains, leading to the formation of metabolites such as salicylic acid and catechol . These interactions are facilitated by enzymes like catechol 1,2-dioxygenase, which play a crucial role in the degradation process .
Comparación Con Compuestos Similares
5-Propylbenzo[c]phenanthrene can be compared with other similar compounds such as:
Phenanthrene: A simpler PAH with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogen atoms added to the 9th and 10th positions.
Benzo[a]pyrene: Another PAH with a similar structure but different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
63020-32-6 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
5-propylbenzo[c]phenanthrene |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-17-13-12-15-8-3-4-10-19(15)21(17)20-11-6-5-9-18(16)20/h3-6,8-14H,2,7H2,1H3 |
Clave InChI |
QGWIPEGNNFCEEH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





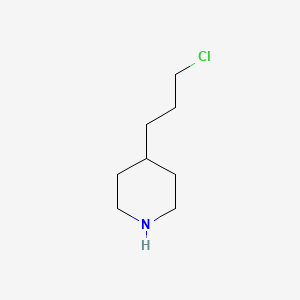
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)

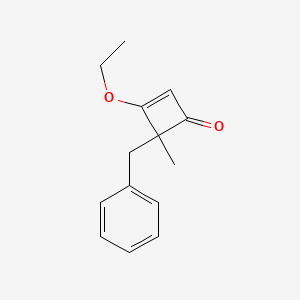
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)


